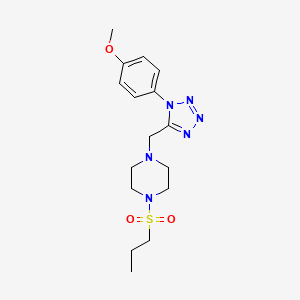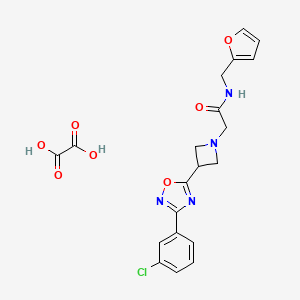
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminopropyl group attached to the piperidine ring, along with two methyl groups on the nitrogen atom
Aplicaciones Científicas De Investigación
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or antidepressant.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Direcciones Futuras
In future research, the synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, could be carried out using Pd (0)-catalyzed amination .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with 3-phosphoinositide-dependent protein kinase 1 .
Mode of Action
It’s worth noting that n-nitrosamines, a class of compounds to which en300-4189023 might belong, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
Similar compounds have been known to affect pathways related to 3-phosphoinositide-dependent protein kinase 1 .
Pharmacokinetics
Similar compounds have shown that they reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into 2 metabolites, neither of which has substantial activity . These compounds and their metabolites are recovered almost entirely in the urine .
Result of Action
Similar compounds have been known to reduce blood loss in animal models in which a variety of anticoagulants are used .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with 3-aminopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-aminopropyl)imidazole
- 3-aminopropyltriethoxysilane
- Oligomeric silsesquioxanes bearing 3-aminopropyl groups
Uniqueness
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific piperidine structure combined with the aminopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12(2)10-4-8-13(9-5-10)7-3-6-11/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXLDPXPCLNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156830-58-8 |
Source


|
| Record name | 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B2802712.png)
![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2802715.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)
![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)

![N-(1-Cyanobutyl)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2802724.png)




![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2802732.png)

![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)
